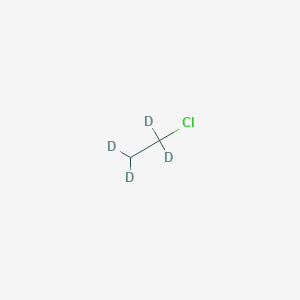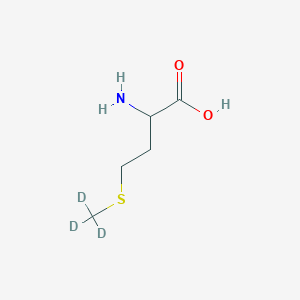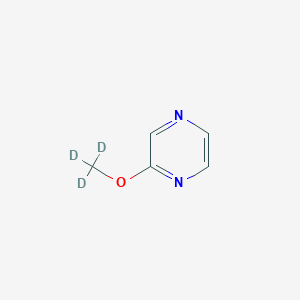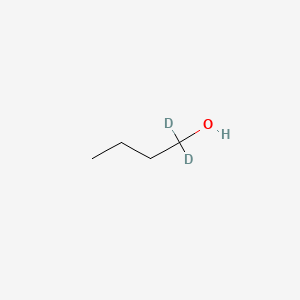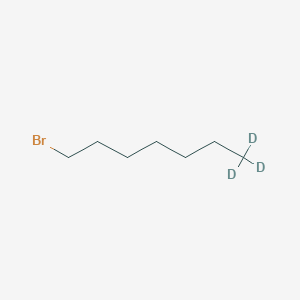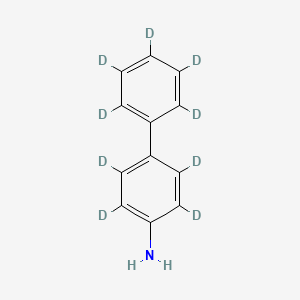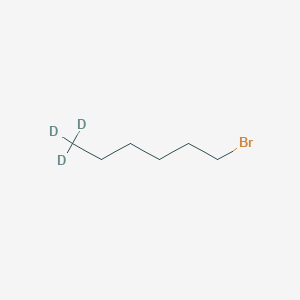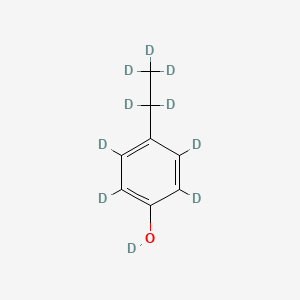
1-Bromooctane-1,1-D2
Vue d'ensemble
Description
1-Bromooctane-1,1-D2 is the deuterium labeled 1-Bromooctane . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of 1-Bromooctane involves the molar ratio of n-octanol to hydrobromic acid and concentrated sulfuric acid . The reaction is maintained at 60 °C and the collected solution is diluted with water . After purification, a 1-bromo-n-octane yield of 98% is obtained .Molecular Structure Analysis
The molecular formula of 1-Bromooctane-1,1-D2 is C8H17Br. The structure of 1-Bromooctane-1,1-D2 can be viewed using Java or Javascript .Chemical Reactions Analysis
1-Bromooctane-1,1-D2 is widely used in scientific research and industry. It is commonly used in organic synthesis and as a reagent in various chemical reactions .Physical And Chemical Properties Analysis
1-Bromooctane-1,1-D2 has a boiling point of 201 - 202 °C (1013 mbar), a density of 1.11 g/cm3 (20 °C), a flash point of 80 °C, and a melting point of -55 °C . It has a vapor pressure of 0.45 hPa (25 °C) and a solubility of 0.002 g/l .Applications De Recherche Scientifique
Thermodynamic Properties
Research on the thermodynamic properties of similar compounds to 1-Bromooctane-1,1-D2, such as 1-bromoperfluorooctane, provides valuable insights. A study by Varushchenko et al. (1997) detailed the heat capacities of crystalline and liquid 1-bromoperfluorooctane. This study is significant for understanding the phase transitions and thermodynamic functions of related bromoalkanes (Varushchenko, Druzhinina, & Sorkin, 1997).
Vibrational Analysis
Vibrational spectroscopy offers crucial data on molecular structure. Singh et al. (2010) conducted Fourier transform infrared and Raman spectroscopy on 1-bromooctane, providing detailed vibrational analysis and insights into the molecule's conformations (Singh, Jaggi, Sathe, & Singh, 2010).
Catalytic Reduction
1-Bromooctane's reactivity in catalytic processes has been studied. For example, Guyon et al. (2002) examined the catalytic reduction of 1-bromooctane by nickel(I) salen, identifying various products and elucidating the mechanism involving octyl radicals (Guyon, Klein, Goken, & Peters, 2002).
Cross-Coupling Reactions
Ohmiya et al. (2006) explored cobalt-catalyzed cross-coupling reactions of alkyl halides like 1-bromooctane with aryl Grignard reagents. This research provides insights into the reaction mechanisms and potential applications in organic synthesis (Ohmiya, Wakabayashi, Yorimitsu, & Oshima, 2006).
Supramolecular Adsorption
Wu et al. (2022) demonstrated the use of a solid supramolecular adsorption material for separating haloalkane isomers, including 1-bromooctane. This study highlights the potential for selective adsorption in industrial applications (Wu, Wu, Li, Dai, & Yang, 2022).
Mécanisme D'action
Target of Action
1-Bromooctane-1,1-D2 is a deuterium-labeled version of 1-Bromooctane It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
The incorporation of stable heavy isotopes like deuterium into drug molecules can affect their interaction with targets . The presence of deuterium can potentially alter the pharmacokinetic and metabolic profiles of the drugs .
Biochemical Pathways
Deuterium-labeled compounds are generally used as tracers in biochemical pathways during drug development .
Pharmacokinetics
The substitution of hydrogen atoms with deuterium in drug molecules has been noted to potentially affect their pharmacokinetic profiles . This can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug, thereby impacting its bioavailability .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic pathways and pharmacokinetics of drugs .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action and stability of deuterium-labeled compounds .
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-1,1-dideuteriooctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i8D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKOFRJSULQZRM-MGVXTIMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315409 | |
| Record name | 1-Bromooctane-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromooctane-1,1-D2 | |
CAS RN |
86423-34-9 | |
| Record name | 1-Bromooctane-1,1-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86423-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromooctane-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



